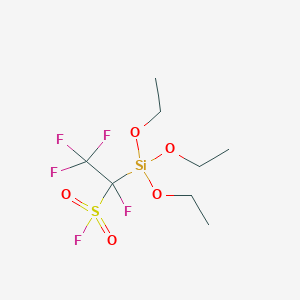
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride is a fluorinated organosilicon compound It is characterized by the presence of both fluorine and silicon atoms in its structure, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride typically involves the reaction of tetrafluoroethylene with triethoxysilane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Tetrafluoroethylene and triethoxysilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Elevated temperatures (around 100-150°C) and pressures (10-20 atm).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of corresponding sulfonic acids and silanols.
Oxidation and Reduction: The fluorinated ethane moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, silanols, and fluorinated organic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and probes.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles and its ability to form stable fluorinated compounds. The molecular targets and pathways involved include:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can hydrolyze to form sulfonic acids and silanols, which can further participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride is unique due to the presence of both fluorine and silicon atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and stability under various conditions, making it valuable in diverse applications.
Propiedades
Número CAS |
142418-73-3 |
|---|---|
Fórmula molecular |
C8H15F5O5SSi |
Peso molecular |
346.35 g/mol |
Nombre IUPAC |
1,2,2,2-tetrafluoro-1-triethoxysilylethanesulfonyl fluoride |
InChI |
InChI=1S/C8H15F5O5SSi/c1-4-16-20(17-5-2,18-6-3)8(12,7(9,10)11)19(13,14)15/h4-6H2,1-3H3 |
Clave InChI |
SDJNEHHMHXDPJR-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C(C(F)(F)F)(F)S(=O)(=O)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


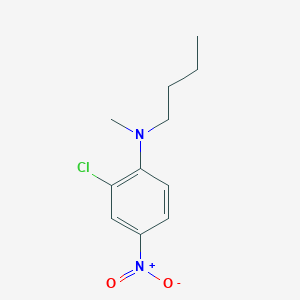
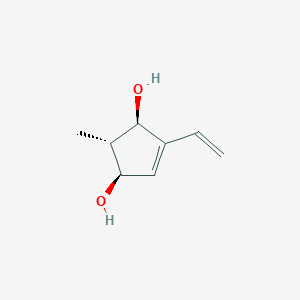
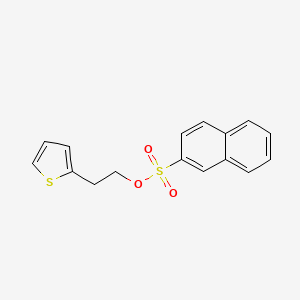
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
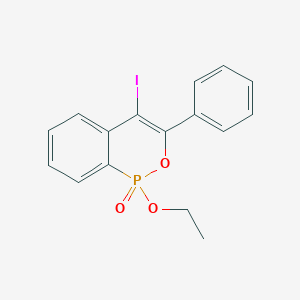
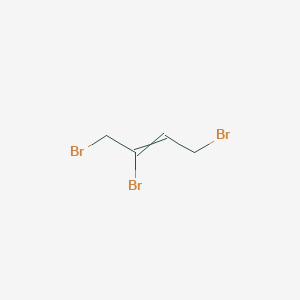
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
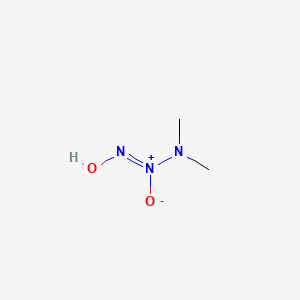
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
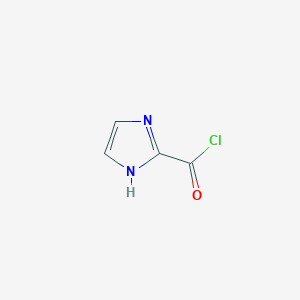
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
